molecular formula C13H17NO4 B2857755 2-Hydroxy-3-methoxy-5-(morpholinomethyl)benzaldehyde CAS No. 110651-54-2

2-Hydroxy-3-methoxy-5-(morpholinomethyl)benzaldehyde

Cat. No.: B2857755
CAS No.: 110651-54-2
M. Wt: 251.282
InChI Key: PLDOTXBAUZAVHP-UHFFFAOYSA-N
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Description

. It is known for its unique chemical structure, which includes a benzaldehyde core substituted with hydroxy, methoxy, and morpholinomethyl groups.

Scientific Research Applications

2-Hydroxy-3-methoxy-5-(morpholinomethyl)benzaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Preparation Methods

The synthesis of 2-Hydroxy-3-methoxy-5-(morpholinomethyl)benzaldehyde typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with morpholine under specific conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for this compound .

Chemical Reactions Analysis

2-Hydroxy-3-methoxy-5-(morpholinomethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy and morpholinomethyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

2-Hydroxy-3-methoxy-5-(morpholinomethyl)benzaldehyde can be compared with similar compounds such as:

    2-Hydroxy-3-methoxybenzaldehyde: Lacks the morpholinomethyl group, which may reduce its solubility and bioavailability.

    2-Hydroxy-5-methoxybenzaldehyde: Has a different substitution pattern, affecting its chemical reactivity and applications.

    3-Hydroxy-4-methoxybenzaldehyde: Another isomer with distinct properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

2-hydroxy-3-methoxy-5-(morpholin-4-ylmethyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-17-12-7-10(6-11(9-15)13(12)16)8-14-2-4-18-5-3-14/h6-7,9,16H,2-5,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDOTXBAUZAVHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=O)CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110651-54-2
Record name 2-HYDROXY-3-METHOXY-5-(4-MORPHOLINYLMETHYL)BENZALDEHYDE
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